N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide
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Overview
Description
N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide is a complex organic compound featuring a benzodioxole ring, a thiadiazole ring, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Thiadiazole Ring: This involves the cyclization of appropriate thiosemicarbazides under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and thiadiazole intermediates with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiadiazoles and related compounds.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the thiadiazole and chlorobenzamide groups.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Chlorobenzamides: Compounds with the chlorobenzamide group but different heterocyclic rings.
Uniqueness
N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide is unique due to its combination of the benzodioxole, thiadiazole, and chlorobenzamide moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10ClN3O3S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-4-1-9(2-5-11)14(21)18-16-20-19-15(24-16)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21) |
InChI Key |
PIXJXBLQVFRARU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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